REACTION_CXSMILES
|
N1C=CC=CC=1.Cl[C:8]1[C:13]([Cl:14])=[N:12][C:11]([C:15]#[N:16])=[C:10]([C:17]#[N:18])[N:9]=1.[CH3:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([SH:26])[CH:21]=1>ClCCCl>[Cl:14][C:13]1[N:12]=[C:11]([C:15]#[N:16])[C:10]([C:17]#[N:18])=[N:9][C:8]=1[S:26][C:22]1[CH:23]=[CH:24][CH:25]=[C:20]([CH3:19])[CH:21]=1
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(N=C1Cl)C#N)C#N
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=C1)S
|
Type
|
CUSTOM
|
Details
|
After 15 minutes the well stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -30°
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at -30° for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to ambient over the course of 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The mixture was then washed with water
|
Type
|
CUSTOM
|
Details
|
to remove pyridine hydrochloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to a solid residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by the technique of dry column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=C(C(=NC1SC1=CC(=CC=C1)C)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |